molecular formula C14H16N4O3 B2815380 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1797660-15-1

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2815380
CAS No.: 1797660-15-1
M. Wt: 288.307
InChI Key: OQNHOANNXFWQSA-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a pyrimidine-based small molecule featuring a furan-2-carboxamide moiety attached to a substituted pyrimidine scaffold. The pyrimidine ring is functionalized with a methoxy group at position 2 and a pyrrolidin-1-yl group at position 4.

Properties

IUPAC Name

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-14-15-9-10(12(17-14)18-6-2-3-7-18)16-13(19)11-5-4-8-21-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNHOANNXFWQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has shown promise in inhibiting specific cancer cell lines through its interaction with mutated forms of the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can effectively target non-small cell lung cancer (NSCLC) associated with various EGFR mutations .
    StudyFindings
    Pavase et al. (2023)Demonstrated that derivatives of pyrimidine compounds exhibit selective inhibition against mutated EGFR variants .
    Chen et al. (2023)Reported on the synthesis of novel pyrimidine derivatives with significant anticancer properties .
  • Anti-inflammatory Properties
    • The compound has been evaluated for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. Studies have indicated moderate to strong inhibitory activity against COX-II, which is crucial for developing anti-inflammatory medications .
  • Antibacterial Activity
    • Recent research has highlighted the antibacterial potential of compounds containing similar moieties. For instance, hybrids bearing imidazole and pyrimidine structures have been tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity .

Case Study 1: Anticancer Research

A study published in 2023 investigated the efficacy of this compound in inhibiting NSCLC cells. The results indicated a dose-dependent reduction in cell viability, particularly in cells harboring specific EGFR mutations. This suggests that the compound could be developed into a targeted therapy for patients with resistant cancer forms.

Case Study 2: Anti-inflammatory Action

In another investigation focusing on COX inhibition, researchers synthesized several analogs of the compound and assessed their activity in vitro. The most potent analog demonstrated an IC50 value significantly lower than that of standard anti-inflammatory drugs like Celecoxib, indicating its potential as a new therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of various enzymes and affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several pyrimidine-carboxamide derivatives. Below is a detailed comparison based on substituent patterns, synthetic strategies, and inferred properties.

Substituent Analysis and Structural Analogues

Compound Name Pyrimidine Substituents Key Functional Groups Molecular Formula Molecular Weight Reference
Target Compound 2-methoxy, 4-pyrrolidin-1-yl Furan-2-carboxamide C₁₄H₁₇N₅O₃ 327.33 g/mol N/A
N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide (BK52935) 2-pyrrolidin-1-yl Furan-2-carboxamide C₁₃H₁₄N₄O₂ 258.28 g/mol
Compound 7 (from ) 4-(4-morpholinecarbonylbenzoyl)piperazin-1-yl Morpholinecarbonyl, nitro phenoxypropyl C₃₂H₃₅N₇O₅ 633.67 g/mol
Compound 4d (from ) 2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio) Thioether, methylpiperazine C₂₀H₂₅N₇O₂S 451.53 g/mol
V025-5503 (from ) 4-pyrrolidin-1-yl, 6-trifluoromethyl, sulfanyl Trifluoromethyl, sulfanyl C₂₂H₂₀F₃N₅O₃S 515.48 g/mol

Key Observations:

Substituent Position and Electronic Effects: The target compound has a methoxy group at position 2 and pyrrolidin-1-yl at position 4. BK52935 (positional isomer) lacks the methoxy group but retains pyrrolidin-1-yl at position 2, suggesting differences in steric hindrance and target selectivity . V025-5503 incorporates a sulfanyl linker and trifluoromethyl group, which may improve metabolic stability and lipophilicity compared to the target compound .

Compound 4d features a thioether and methylpiperazine, which could modulate solubility and kinase inhibition profiles .

Biological Activity

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by a pyrimidine ring substituted with a pyrrolidine moiety and a furan-2-carboxamide group. Its molecular formula is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, and it exhibits various functional groups that contribute to its biological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, related pyrrole derivatives have shown potent activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2S. aureus, E. coli
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial effects, compounds with similar structural features have also demonstrated antifungal activity. For example, certain pyrrolidine derivatives were tested against Candida albicans, showing promising results with MIC values as low as 16.69 μM .

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. The presence of the pyrimidine ring is particularly significant as nitrogen heterocycles are known for their role in drug design targeting various biological pathways .

Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. For instance, a study explored the effects of different substituents on the pyrimidine ring, revealing that specific modifications could enhance antimicrobial potency while reducing cytotoxicity .

Table 2: Summary of Case Studies

Study ReferenceFocus AreaFindings
Antimicrobial efficacyIdentified optimal substitutions for potency
Antifungal propertiesDemonstrated significant activity against C. albicans

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